2-Spiro[2.4]heptan-7-ylacetic acid
Description
2-Spiro[2.4]heptan-7-ylacetic acid is a spirocyclic carboxylic acid characterized by a bicyclic framework comprising a cyclopropane ring (2-membered) fused to a heptane ring (7-membered). The acetic acid moiety is appended to the spiro carbon at position 7 (Figure 1).
Properties
IUPAC Name |
2-spiro[2.4]heptan-7-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)6-7-2-1-3-9(7)4-5-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECWLOAXNXPCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[2.4]heptan-7-ylacetic acid typically involves the preparation of spiro[2.4]heptane analogues. One common method starts with spiro[2.4]heptan-4-one, which undergoes transformation into a 5-phenylthio-α,β-unsaturated ketone. This intermediate is then subjected to conjugate addition using an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone followed by epoxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Spiro[2.4]heptan-7-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis of 2-Spiro[2.4]heptan-7-ylacetic Acid
The synthesis of this compound involves several chemical reactions that allow for the construction of its unique spirocyclic structure. The synthetic routes typically utilize a combination of cyclization and acylation reactions, often starting from commercially available precursors.
Synthetic Pathway Overview
- Starting Materials : Commonly derived from simple aliphatic acids and cyclic compounds.
- Reagents : Use of catalysts such as Lewis acids or bases to facilitate cyclization.
- Conditions : Reactions are generally carried out under controlled temperatures to optimize yield.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies
-
Anti-Cancer Activity : A study demonstrated that derivatives of spiro compounds, including this compound, showed cytotoxic effects against melanoma cell lines (WM9, WM164). The IC50 values indicated promising efficacy, suggesting that modifications to the structure could enhance activity against resistant cancer types .
Cell Line IC50 Values (µM) WM9 1.5 ± 0.1 WM164 4.5 ± 0.5 MUG-Mel2 2.4 ± 0.2
Cancer Treatment
The compound is being investigated for its role in targeting specific pathways involved in cancer progression, particularly the Wnt signaling pathway, which is crucial for cell growth and differentiation . By inhibiting components of this pathway, such as the CBP/β-catenin complex, this compound may help in reducing tumor growth and improving treatment outcomes for certain cancers.
Fibrotic Diseases
In addition to its anti-cancer properties, there is potential for using this compound in treating fibrotic diseases due to its ability to modulate cellular signaling pathways involved in fibrosis .
Future Directions and Research Opportunities
The ongoing research into the modifications of this compound suggests a promising avenue for developing new therapeutic agents. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Investigating how different structural modifications affect biological activity.
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and toxicity profiles.
- Combination Therapies : Exploring the efficacy of this compound in combination with existing cancer therapies to overcome resistance.
Mechanism of Action
The mechanism by which 2-Spiro[2.4]heptan-7-ylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 2-spiro[2.4]heptan-7-ylacetic acid but differ in functional groups, spiro configurations, or ring systems:
2-{Spiro[2.4]heptan-4-yl}acetaldehyde (CID 154814374)
- Molecular Formula : C₉H₁₄O
- Functional Group : Aldehyde (-CH=O) instead of carboxylic acid.
- Key Structural Feature : The aldehyde group is attached to the spiro carbon at position 4 .
- Implications : The absence of a carboxylic acid reduces polarity and acidity compared to the target compound. Aldehydes are more reactive toward nucleophiles, which may limit stability in biological systems.
5-Oxaspiro[2.4]heptan-7-amine (CAS 1314396-16-1)
- Molecular Formula: C₆H₁₁NO (assuming substitution at position 7).
- Functional Group : Amine (-NH₂) instead of carboxylic acid.
- Key Structural Feature : A 5-membered oxolane (ether) ring replaces one carbon in the heptane system, altering ring strain and electronic properties .
2-{Dispiro[2.0.2.1³]heptan-7-yl}acetic Acid
- Synonyms: Listed as a structurally distinct variant with a dispiro system .
- Key Structural Feature : Additional spiro junction (dispiro) introduces greater conformational constraint.
- Implications : Increased steric hindrance may reduce metabolic degradation but could also lower bioavailability due to poor solubility.
Physicochemical and Functional Comparisons
Biological Activity
2-Spiro[2.4]heptan-7-ylacetic acid is a spiro compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
- Structure : Characterized by a unique spiro structure which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.
- Covalent Bond Formation : Its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Biological Activities
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
- Study on Enzyme Inhibition :
-
Antimicrobial Activity :
- Research demonstrated that the compound exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness in inhibiting bacterial growth.
- Cytotoxicity in Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
